molecular formula C14H21N3O B15355382 4-amino-N-(2-phenylethyl)piperidine-4-carboxamide

4-amino-N-(2-phenylethyl)piperidine-4-carboxamide

Cat. No.: B15355382
M. Wt: 247.34 g/mol
InChI Key: FWRQFWQSTXNTLU-UHFFFAOYSA-N
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Description

4-Amino-N-(2-phenylethyl)piperidine-4-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, an amino group, a phenylethyl group, and a carboxamide group, making it a versatile molecule for different chemical reactions and applications.

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

4-amino-N-(2-phenylethyl)piperidine-4-carboxamide

InChI

InChI=1S/C14H21N3O/c15-14(7-10-16-11-8-14)13(18)17-9-6-12-4-2-1-3-5-12/h1-5,16H,6-11,15H2,(H,17,18)

InChI Key

FWRQFWQSTXNTLU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C(=O)NCCC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-(2-phenylethyl)piperidine-4-carboxamide typically involves multiple steps, starting with the formation of the piperidine ring. One common synthetic route includes the reaction of phenylethylamine with a suitable carboxylic acid derivative to form the amide bond. The reaction conditions often require the use of coupling agents and catalysts to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-(2-phenylethyl)piperidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 4-Amino-N-(2-phenylethyl)piperidine-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural similarity to other biologically active compounds allows it to be used as a probe in biological assays.

Medicine: The potential medicinal applications of this compound include its use as a lead compound in drug discovery. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-Amino-N-(2-phenylethyl)piperidine-4-carboxamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 4-Amino-N-phenethylbenzenesulfonamide

  • 4-Amino-N-(2-phenylethyl)benzamide

  • 4-Anilino-N-phenethylpiperidine

Uniqueness: 4-Amino-N-(2-phenylethyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural features allow it to participate in a wide range of chemical reactions, making it a versatile compound compared to its analogs.

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